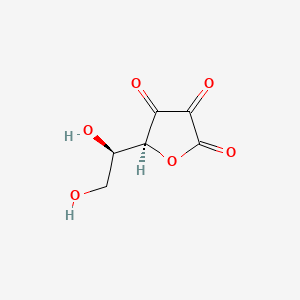
DiSBAC1(3)
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DiSBAC1(3) involves the reaction of 1,3-dimethyl-2-thiobarbituric acid with 1-propen-1-yl-3-ylidene. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. High-resolution mass spectrometry is often used to confirm the structure of the synthesized compound .
Industrial Production Methods
While specific industrial production methods for DiSBAC1(3) are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory preparation. The process is optimized for yield and purity, often involving multiple purification steps to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
DiSBAC1(3) primarily undergoes reactions related to its role as a voltage-sensitive dye. These include:
Oxidation: The compound can be oxidized under certain conditions, altering its fluorescence properties.
Reduction: Reduction reactions can also affect the dye’s fluorescence, making it useful for studying redox reactions in biological systems.
Substitution: Substitution reactions can modify the dye to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in reactions with DiSBAC1(3) include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures.
Major Products
The major products formed from these reactions are often derivatives of DiSBAC1(3) with altered fluorescence properties. These derivatives can be used to study various biological and chemical processes.
Scientific Research Applications
DiSBAC1(3) has a wide range of applications in scientific research, including:
Chemistry: Used as a probe to study membrane potentials and ion channel activity.
Biology: Employed in the study of cellular processes involving membrane potential changes.
Medicine: Utilized in drug screening assays to identify potential therapeutic agents targeting ion channels and G-protein-coupled receptors.
Industry: Applied in the development of biosensors and diagnostic tools.
Mechanism of Action
DiSBAC1(3) exerts its effects by integrating into cell membranes and responding to changes in membrane potential. The dye’s fluorescence changes in response to depolarization or hyperpolarization of the membrane, allowing researchers to monitor these changes in real-time. The molecular targets include ion channels and receptors that regulate membrane potential .
Comparison with Similar Compounds
Similar Compounds
DiSBAC2(3): Another voltage-sensitive dye with similar properties but different fluorescence characteristics.
FMP-Red-Dye: A proprietary dye used for similar applications in high-throughput screening.
Uniqueness
DiSBAC1(3) is unique due to its specific fluorescence response to changes in membrane potential, making it particularly useful for studying ion channel activity and membrane dynamics. Its ability to integrate into cell membranes and provide real-time monitoring of membrane potential changes sets it apart from other dyes.
Properties
IUPAC Name |
5-[(E)-3-(1,3-dimethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)prop-2-enylidene]-1,3-dimethyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O4S2/c1-16-10(20)8(11(21)17(2)14(16)24)6-5-7-9-12(22)18(3)15(25)19(4)13(9)23/h5-8H,1-4H3/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMJOSXSAMGWEZ-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=S)C)C=CC=C2C(=O)N(C(=S)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=O)C(C(=O)N(C1=S)C)/C=C/C=C2C(=O)N(C(=S)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30704509 | |
| Record name | 5-[(2E)-3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)prop-2-en-1-ylidene]-1,3-dimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3316-73-2 | |
| Record name | 5-[(2E)-3-(1,3-Dimethyl-4,6-dioxo-2-sulfanylidenehexahydropyrimidin-5-yl)prop-2-en-1-ylidene]-1,3-dimethyl-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30704509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![(3Z)-5-methyl-3-[[5-(4-methylphenyl)furan-2-yl]methylidene]furan-2-one](/img/structure/B3327302.png)

![4-[2-(5-Carboxy-2-methylthiophen-3-yl)cyclopent-1-en-1-yl]-5-methylthiophene-2-carboxylic acid](/img/structure/B3327312.png)

